N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 1005948-42-4
VCID: VC7794355
InChI: InChI=1S/C23H20ClN3O3S2/c1-3-27-21-18(24)8-6-10-20(21)31-23(27)25-22(28)17-7-4-5-9-19(17)26-32(29,30)16-13-11-15(2)12-14-16/h4-14,26H,3H2,1-2H3
SMILES: CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C23H20ClN3O3S2
Molecular Weight: 486

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

CAS No.: 1005948-42-4

Cat. No.: VC7794355

Molecular Formula: C23H20ClN3O3S2

Molecular Weight: 486

* For research use only. Not for human or veterinary use.

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide - 1005948-42-4

Specification

CAS No. 1005948-42-4
Molecular Formula C23H20ClN3O3S2
Molecular Weight 486
IUPAC Name N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C23H20ClN3O3S2/c1-3-27-21-18(24)8-6-10-20(21)31-23(27)25-22(28)17-7-4-5-9-19(17)26-32(29,30)16-13-11-15(2)12-14-16/h4-14,26H,3H2,1-2H3
Standard InChI Key RAGOJXGBBARZDR-WJTDDFOZSA-N
SMILES CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2,3-dihydro-1,3-benzothiazole core substituted at position 4 with a chlorine atom and position 3 with an ethyl group. The (2E)-configuration denotes the geometry of the imine-like ylidene moiety. Attached to this core is a 2-(4-methylbenzenesulfonamido)benzamide group, which introduces a sulfonamide linkage and a para-tolyl substituent .

Table 1: Key Structural Features

ComponentDescription
Benzothiazole core2,3-dihydro-1,3-benzothiazole with 4-Cl, 3-ethyl substitutions
Ylidene moiety(2E)-configured imine system
Sulfonamido benzamide2-(4-methylbenzenesulfonamido)benzamide appended via amide linkage

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₃₀H₂₅ClN₄O₃S₂, yielding a molecular weight of 597.18 g/mol. This aligns with derivatives reported in PubChem entries for related benzothiazoles .

Synthetic Pathways

Benzothiazole Core Synthesis

The dihydrobenzothiazole scaffold is typically synthesized via cyclization of thiourea derivatives with chlorinated carbonyl compounds. For example, Aly et al. detailed the alkylation of 2-aminobenzothiazoles using sodium hydride (NaH) and alkyl halides, a method adaptable to introducing the ethyl group at position 3.

Sulfonamido Benzamide Coupling

The sulfonamido benzamide moiety is introduced via amide coupling. A validated approach involves reacting the benzothiazole amine with 2-(4-methylbenzenesulfonamido)benzoyl chloride under inert conditions, using triethylamine (TEA) as a base .

Table 2: Representative Synthetic Steps

StepReactionReagents/Conditions
1Alkylation of 4-Cl-benzothiazoleEthyl bromide, NaH, DMF, 0°C → RT
2Ylidene formationOxidation with MnO₂, CH₂Cl₂, reflux
3Amide coupling2-(4-methylbenzenesulfonamido)benzoyl chloride, TEA, DCM

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, 3H, CH₂CH₃), δ 3.1–3.3 ppm (quartet, 2H, NCH₂), and δ 7.2–8.1 ppm (aromatic protons) are anticipated.

  • ¹³C NMR: Peaks for the carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~130 ppm) groups align with related compounds .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch: ~3300 cm⁻¹ (amide/sulfonamide)

  • C=O stretch: ~1680 cm⁻¹ (amide I band)

  • S=O stretch: ~1150 and 1350 cm⁻¹ .

Challenges and Future Directions

Metabolic Stability

Benzothiazoles often face rapid hepatic metabolism due to sulfur oxidation. Introducing electron-withdrawing groups (e.g., Cl) may mitigate this, as seen in fluorinated derivatives .

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